molecular formula C7H6BrClN2O B8673703 N-(5-Bromo-2-chloropyridin-3-YL)acetamide CAS No. 886372-73-2

N-(5-Bromo-2-chloropyridin-3-YL)acetamide

Cat. No. B8673703
CAS RN: 886372-73-2
M. Wt: 249.49 g/mol
InChI Key: ARZFDCREOFGOFF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chloropyridin-3-YL)acetamide is a useful research compound. Its molecular formula is C7H6BrClN2O and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-2-chloropyridin-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-2-chloropyridin-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

886372-73-2

Product Name

N-(5-Bromo-2-chloropyridin-3-YL)acetamide

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)11-6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H,11,12)

InChI Key

ARZFDCREOFGOFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared according to the methods described in reagent preparation 26 using 5-bromo-2-chloropyridin-3-amine and acetyl chloride in step 1.
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Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (stage 152.1.2, 3.59 mmol) and triethylamine (1 ml) in dichloromethane (20 ml) was added acetyl chloride (Aldrich, Buchs, Switzerland, 0.312 ml). The RM was stirred for 17 h at rt then was added acetyl chloride (0.3 ml), the RM was stirred for 3 h at rt. Acetyl chloride (0.1 ml) was added and the RM was stirred for 1 h at rt. The RM was quenched with aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as a white solid. (HPLC: tR 2.46 min (Method A); M+H=249, 251 MS-ES)
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3.59 mmol
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0.312 mL
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20 mL
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0.3 mL
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0.1 mL
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Synthesis routes and methods III

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